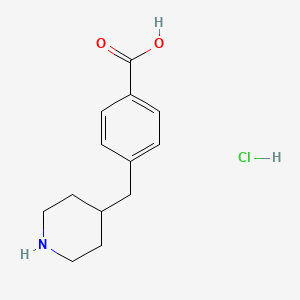

4-(Piperidin-4-ylmethyl)benzoic acid monohydrochloride

Overview

Description

“4-(Piperidin-4-ylmethyl)benzoic acid monohydrochloride” is a chemical compound. However, detailed information about this specific compound is not readily available1. It’s worth noting that it shares similarities with “4-Piperidin-4-yl-benzoic acid methyl ester” and “4-(Piperidin-4-yl)benzoic acid hydrochloride”, which are known compounds23.

Synthesis Analysis

Unfortunately, specific synthesis information for “4-(Piperidin-4-ylmethyl)benzoic acid monohydrochloride” is not available in the search results.Molecular Structure Analysis

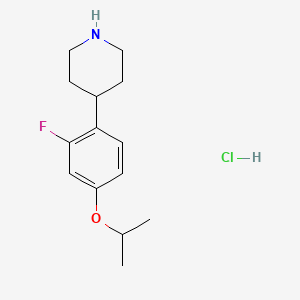

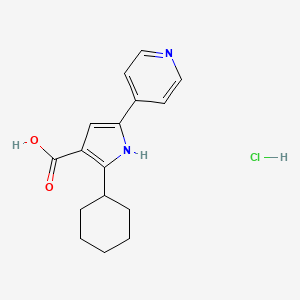

The molecular structure of a compound can be represented by its InChI code or SMILES string. For “4-Piperidin-4-yl-benzoic acid methyl ester”, the InChI code is1S/C13H17NO2/c1-16-13(15)12-4-2-10(3-5-12)11-6-8-14-9-7-11/h2-5,11,14H,6-9H2,1H32. For “4-(Piperidin-4-yl)benzoic acid hydrochloride”, the InChI is 1S/C12H15NO2.ClH/c14-12(15)11-3-1-9(2-4-11)10-5-7-13-8-6-10;/h1-4,10,13H,5-8H2,(H,14,15);1H3. However, the specific molecular structure for “4-(Piperidin-4-ylmethyl)benzoic acid monohydrochloride” is not provided.Chemical Reactions Analysis

The specific chemical reactions involving “4-(Piperidin-4-ylmethyl)benzoic acid monohydrochloride” are not available in the search results.Physical And Chemical Properties Analysis

The physical and chemical properties of “4-(Piperidin-4-ylmethyl)benzoic acid monohydrochloride” are not explicitly stated in the search results. However, “4-Piperidin-4-yl-benzoic acid methyl ester” is described as an off-white powder2.Scientific Research Applications

1. Metabolic Pathways in Drug Development

4-(Piperidin-4-ylmethyl)benzoic acid monohydrochloride plays a role in the metabolism of certain antidepressants, such as Lu AA21004. It's involved in oxidative pathways catalyzed by various cytochrome P450 enzymes, contributing to the formation of various metabolites, including a 4-hydroxy-phenyl metabolite, a sulfoxide, and a benzylic alcohol, which is further oxidized to corresponding benzoic acid (Hvenegaard et al., 2012).

2. Synthesis of Hybrid Compounds

This compound has been utilized in the synthesis of hybrid systems containing pharmacophoric fragments of various reagents. It's involved in reactions that result in the formation of condensed dihydropyran structures and their subsequent aromatization into benzodihydrochromenilium salts (Ivanova et al., 2019).

3. Development of Serotonin 4 Receptor Agonists

Its derivatives have been synthesized and evaluated for effects on gastrointestinal motility, showing potential as selective serotonin 4 receptor agonists. These compounds can accelerate gastric emptying and increase the frequency of defecation, offering potential for novel prokinetic agents (Sonda et al., 2004).

4. Crystal Structure Analysis

The compound has been used in studying the crystal structures of related compounds, such as 4-[4-(ethoxycarbonyl)piperazin-1-yl]benzoic acid (EPBA). Understanding the conformation of these molecules aids in the development of drugs and materials (Faizi et al., 2016).

5. Co-crystallisation with N-containing Bases

This compound has been involved in the study of co-crystallization with various N-containing bases. Such studies are crucial for understanding molecular interactions and designing better pharmaceutical formulations (Skovsgaard & Bond, 2009).

6. Potential Herbicidal Activity

1-Benzhydryl-sulfonyl-4-(3-(piperidin-4-yl)propyl)piperidine derivatives of this compound have shown significant antimicrobial activities against bacterial and fungal pathogens of tomato plants, indicating potential as herbicides (Vinaya et al., 2009).

Safety And Hazards

Specific safety and hazard information for “4-(Piperidin-4-ylmethyl)benzoic acid monohydrochloride” is not available in the search results. However, benzoic acid, a related compound, is known to cause skin irritation, serious eye damage, and damage to organs through prolonged or repeated exposure5.

Future Directions

The future directions for “4-(Piperidin-4-ylmethyl)benzoic acid monohydrochloride” are not specified in the search results.

Please note that this analysis is based on the available information and may not be comprehensive. For more detailed information, please refer to specific scientific literature or contact a chemical supplier.

properties

IUPAC Name |

4-(piperidin-4-ylmethyl)benzoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO2.ClH/c15-13(16)12-3-1-10(2-4-12)9-11-5-7-14-8-6-11;/h1-4,11,14H,5-9H2,(H,15,16);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRMNOSRWXVOERO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

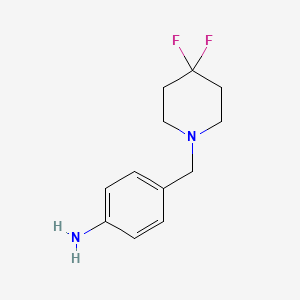

Canonical SMILES |

C1CNCCC1CC2=CC=C(C=C2)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Piperidin-4-ylmethyl)benzoic acid monohydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[6-(Difluoromethoxy)pyridin-2-yl]methanol](/img/structure/B1473645.png)

![[trans-4-(Aminomethyl)cyclohexyl][(methylethyl)sulfonyl]amine](/img/structure/B1473651.png)

![2-Amino-4-[4-(cyclopropylmethoxy)phenyl]-6-sulfanyl-3,5-pyridinedicarbonitrile](/img/structure/B1473660.png)